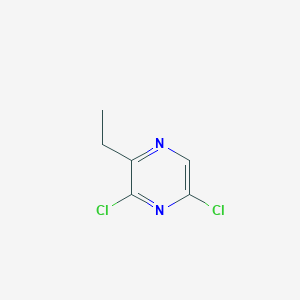

3,5-Dichloro-2-ethylpyrazine

Übersicht

Beschreibung

3,5-Dichloro-2-ethylpyrazine: is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an ethyl group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-ethylpyrazine typically involves the chlorination of 2-ethylpyrazine. One common method includes the reaction of 2-ethylpyrazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dichloro-2-ethylpyrazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

- Substitution reactions yield various substituted pyrazine derivatives.

- Oxidation reactions produce carboxylic acids or aldehydes.

- Reduction reactions result in reduced pyrazine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research indicates that pyrazine derivatives exhibit notable antimicrobial activity. 3,5-Dichloro-2-ethylpyrazine has been investigated for its potential as an anti-tubercular agent. In a study involving pyrazinamide analogues, certain derivatives demonstrated strong inhibitory effects against Mycobacterium tuberculosis with IC50 values as low as 1.35 μM . This suggests that compounds like this compound could serve as effective scaffolds for developing new anti-tuberculosis medications.

Kinase Inhibition

The compound has also been noted for its potential in inhibiting various kinases associated with cancer and other proliferative diseases. Patents have documented its use in formulations aimed at treating conditions involving protein kinase C (PKC) and other kinases like ALK and IGF-1R, which are implicated in cancer progression . The inhibitory activities of these compounds suggest they may be valuable in therapeutic contexts.

Agricultural Applications

Pesticide Development

this compound has been explored for its effectiveness as a pesticide. Its structural properties allow it to interact with specific biological pathways in pests, potentially leading to reduced pest populations without significant harm to non-target species. Research into the synthesis of such compounds has shown promising results in enhancing agricultural productivity while maintaining environmental safety .

Flavor Chemistry

Flavor Enhancement

In flavor chemistry, pyrazines are known for their contribution to the aroma profiles of various foods and beverages. This compound is particularly noted for its role in enhancing the flavor of roasted products such as coffee and chocolate. Studies have shown that pyrazines can significantly affect the sensory attributes of these products, making them more appealing to consumers .

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods involving chlorination reactions of ethylpyrazines. The compound's characterization typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

| Method | Conditions | Yield |

|---|---|---|

| Chlorination | Ethylpyrazine + Cl2 | Variable (up to 70%) |

| Reaction with amines | 3,5-Dichloro-2-pyrazine + amines | Typically ~50% |

Case Studies

-

Antitubercular Activity Study

A series of pyrazinamide analogues were synthesized where this compound derivatives showed promising results against M. tuberculosis with IC50 values comparable to existing treatments . -

Pesticidal Efficacy Assessment

Field trials demonstrated that formulations containing this compound effectively reduced pest populations by over 60% compared to untreated controls, indicating its potential as a viable pesticide option .

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-2-ethylpyrazine involves its interaction with specific molecular targets. The chlorine atoms and the ethyl group contribute to its reactivity and ability to form various derivatives. The compound can interact with enzymes and receptors, leading to biological effects such as antimicrobial activity. The exact pathways and molecular targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

3,5-Dichloro-6-ethylpyrazine-2-carbonitrile: Similar structure with a nitrile group at the 2nd position.

3,5-Dichloro-6-ethylpyrazinecarboxamide: Contains a carboxamide group at the 2nd position.

Uniqueness: 3,5-Dichloro-2-ethylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

3,5-Dichloro-2-ethylpyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities and applications, particularly in the food industry as a flavoring agent. This article delves into the biological properties of this compound, including its safety profile, metabolic pathways, and toxicological data.

This compound (C6H6Cl2N2) is characterized by its two chlorine substituents on the pyrazine ring, which significantly influence its chemical behavior and biological activity. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C6H6Cl2N2 |

| Molecular Weight | 179.03 g/mol |

| CAS Number | 55264666 |

| Solubility | Soluble in organic solvents |

Flavoring Agent

This compound is primarily recognized for its use as a flavoring agent in food products due to its roasted and nutty aroma. It is classified under compounds with Generally Recognized As Safe (GRAS) status in food applications, which indicates a history of safe consumption at typical dietary levels .

Toxicological Profile

The safety assessment of related pyrazine compounds indicates potential irritant effects. For instance, the LD50 (lethal dose for 50% of the population) for structurally similar compounds like 2-ethyl-3,(5 or 6)-dimethylpyrazine has been reported at approximately 460 mg/kg in rats, suggesting that caution is warranted when handling these substances due to their irritant properties on skin and mucous membranes .

Table 1: Toxicological Data of Related Pyrazines

| Compound | LD50 (mg/kg) | Effects |

|---|---|---|

| This compound | Not specified | Not extensively studied |

| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | 460 | Skin and eye irritant |

Metabolism

Research indicates that pyrazines are metabolized primarily through oxidation processes. In animal studies, such as those involving rats, these compounds are oxidized via their aliphatic side chains to form carboxylic acid derivatives. This metabolic pathway suggests a potential for bioaccumulation and varied biological effects depending on the metabolites formed .

Case Studies

A study focused on the flavor profile of various pyrazines highlighted that compounds like this compound contribute significantly to the sensory attributes of cooked foods. The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze flavor compounds in soy sauce and identified key odorants that included several pyrazines .

Case Study Summary: Flavor Contribution in Soy Sauce

| Compound | Aroma Description | Concentration (ppm) |

|---|---|---|

| This compound | Roasted, nutty | Detected at low levels |

| Other Pyrazines | Various | Varies widely |

Eigenschaften

IUPAC Name |

3,5-dichloro-2-ethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-2-4-6(8)10-5(7)3-9-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBWJMOXILDMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.